4-Amino-1-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
4-Amino-1-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a cyclopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile precursor in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds .
Scientific Research Applications
4-Amino-1-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Uniqueness
4-Amino-1-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-amino-1-cyclopropyl-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H11N3/c9-3-6-4-11(5-8(6)10)7-1-2-7/h7H,1-2,4-5,10H2 |
InChI Key |
DYBXRXPFVPMPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(=C(C2)N)C#N |
Origin of Product |
United States |
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